

# Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with AWT020

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AWT020 is a novel fusion protein engineered to enhance anti-tumor immunity while mitigating systemic toxicities associated with traditional cytokine therapies.[1][2][3] It comprises a humanized anti-PD-1 nanobody fused to an engineered interleukin-2 (IL-2) mutein.[1][3] This design enables the targeted delivery of IL-2 signaling to T cells expressing Programmed Cell Death Protein 1 (PD-1), which are often enriched within the tumor microenvironment.[1][2] The IL-2 mutein component of AWT020 has a reduced affinity for the IL-2 receptor alpha subunit (CD25), which is constitutively expressed on regulatory T cells (Tregs), and attenuated affinity for the beta and gamma subunits (IL-2R $\beta\gamma$ ).[1][2] This targeted approach aims to preferentially stimulate and expand tumor-antigen-specific T cells, particularly CD8+ T cells, while minimizing off-target activation of other immune cells like NK cells and Tregs, thereby decoupling efficacy from toxicity.[1][2][4]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of AWT020 on T cells. The following methodologies will enable researchers to characterize T cell activation, proliferation, and signaling in response to AWT020 treatment.

## **Data Presentation**



The following tables summarize the expected quantitative changes in T cell populations and signaling molecules following AWT020 treatment, based on preclinical findings. These tables are intended to serve as a reference for expected outcomes.

Table 1: Expected Changes in T Cell Subsets Following AWT020 Treatment

| Cell Population            | Marker Profile            | Expected Change with AWT020         |
|----------------------------|---------------------------|-------------------------------------|
| PD-1high CD8+ T Cells      | CD3+, CD8+, PD-1high      | Significant Increase[1][2]          |
| PD-1high CD4+ T Cells      | CD3+, CD4+, PD-1high      | Increase[1]                         |
| Regulatory T Cells (Tregs) | CD3+, CD4+, CD25+, FoxP3+ | Minimal Change or<br>Decrease[4][5] |
| Natural Killer (NK) Cells  | CD3-, CD56+               | Minimal Change[1][4]                |

Table 2: Expected Changes in T Cell Activation and Signaling Markers

| Marker     | Description                            | Expected Change with AWT020                    |
|------------|----------------------------------------|------------------------------------------------|
| pSTAT5     | Downstream signaling of IL-2 receptor  | Significant Increase in PD-1+ T cells[1][2][4] |
| Ki-67      | Proliferation marker                   | Significant Increase in PD-1+ T cells          |
| Granzyme B | Effector molecule in cytotoxic T cells | Increase in CD8+ T cells                       |
| IFN-y      | Pro-inflammatory cytokine              | Increase in activated T cells                  |

# Signaling Pathways and Experimental Workflows AWT020 Mechanism of Action







#### Experimental Workflow for T Cell Analysis





#### Gating Strategy for T Cell Population Analysis



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 3. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anwitabio.com [anwitabio.com]
- 5. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of T Cells Treated with AWT020]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#flow-cytometry-analysis-of-t-cells-treated-with-awt020]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com